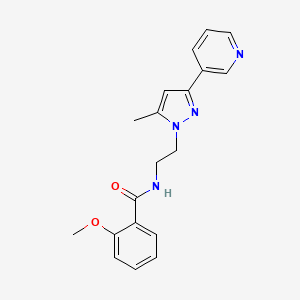

2-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Descripción

Propiedades

IUPAC Name |

2-methoxy-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-14-12-17(15-6-5-9-20-13-15)22-23(14)11-10-21-19(24)16-7-3-4-8-18(16)25-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUUCUDASULZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2OC)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by its functionalization with a pyridine group. The final step involves coupling this intermediate with a methoxy-substituted benzamide under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Análisis De Reacciones Químicas

Types of Reactions

2-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure efficient and selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Aplicaciones Científicas De Investigación

2-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: It is used in the development of new materials and chemical processes, leveraging its unique reactivity and properties.

Mecanismo De Acción

The mechanism of action of 2-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or inhibition. The exact pathways involved depend on the specific application and target of interest.

Comparación Con Compuestos Similares

Structural and Substituent Variations

The following table highlights key structural differences and similarities with related benzamide derivatives:

Key Observations:

- Substituent Position : The target compound’s 2-methoxy group contrasts with BK13160’s 3-methoxy benzamide, which may alter steric and electronic interactions in binding or catalysis .

- Functional Group Impact : Rip-D’s 2-hydroxy group could enhance hydrogen bonding but reduce stability compared to methoxy derivatives .

Physicochemical and Coordination Properties

- Solubility : The target compound’s pyridinyl group may improve aqueous solubility compared to Rip-B’s purely aromatic system.

- Directing Groups: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s N,O-bidentate directing group is effective in metal-catalyzed C–H activation, whereas the target’s pyridinyl group could act as a monodentate or bidentate ligand .

- Thermal Stability : Methoxy groups (target, Rip-B) generally enhance stability over hydroxy groups (Rip-D), as seen in higher melting points (e.g., Rip-B: 90°C vs. Rip-D: 96°C) .

Q & A

Q. What are the established synthetic routes for 2-methoxy-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Preparation of the pyrazolyl-pyridinyl intermediate via condensation of 5-methyl-3-(pyridin-3-yl)-1H-pyrazole with a bromoethylamine derivative.

- Step 2 : Coupling the intermediate with 2-methoxybenzoyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) to form the benzamide bond .

- Purification : Column chromatography or recrystallization is often employed to achieve high purity (>95%) .

Q. What analytical techniques are critical for structural characterization of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns and connectivity of the pyrazole, pyridine, and benzamide moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment and monitoring reaction progress .

Q. What biological activities have been reported for structurally related benzamide derivatives?

Analogous compounds exhibit:

- Antimicrobial activity : Modest inhibition of bacterial strains (e.g., E. coli, S. aureus) attributed to methoxy and pyridinyl groups .

- Enzyme inhibition : Pyrazole-containing analogs show potential as kinase inhibitors due to heterocyclic interactions with ATP-binding domains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from variations in assay conditions or structural analogs. Mitigation strategies include:

- Comparative studies : Test the compound alongside analogs (e.g., 3-fluoro-4-methoxy derivatives) under standardized conditions to isolate functional group contributions .

- Structural analysis : Use X-ray crystallography or molecular docking to correlate activity with conformational preferences (e.g., pyridin-3-yl orientation) .

- Dose-response profiling : Validate activity across multiple concentrations to rule out false positives/negatives .

Q. What methodological approaches optimize reaction yields during synthesis?

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions to avoid side reactions .

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in Suzuki-Miyaura reactions for pyrazole-pyridine intermediates .

- Temperature control : Lower temperatures (0–5°C) reduce byproduct formation during benzamide coupling .

Q. How can researchers design assays to elucidate the mechanism of action for this compound?

Proposed strategies:

- Target identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .

- Cellular pathway analysis : Pair RNA-seq with phosphoproteomics to identify downstream signaling effects (e.g., MAPK/ERK modulation) .

- In silico modeling : Molecular dynamics simulations to predict interactions with receptors (e.g., G-protein-coupled receptors) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key challenges and solutions:

- Intermediate stability : Pyrazole intermediates may degrade under prolonged storage; lyophilization or inert atmosphere storage is recommended .

- Purification bottlenecks : Replace column chromatography with continuous flow systems or crystallization for large batches .

- Regioselectivity : Optimize protecting groups (e.g., tert-butoxycarbonyl) to control pyrazole N-alkylation .

Comparative Analysis and Data Interpretation

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact bioactivity?

- Methoxy groups : Enhance membrane permeability due to lipophilicity but may reduce solubility.

- Ethoxy analogs : Increase metabolic stability (e.g., slower CYP450 oxidation) but require SAR studies to balance potency and pharmacokinetics .

- Case study : Replacement of methoxy with trifluoromethyl in analogs improved IC50 values by 10-fold in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.